Homoserine, O-methyl-

Descripción general

Descripción

Methoxine is the oxa-analog of methionine.

Mecanismo De Acción

Target of Action

Methoxine, also known as 2-amino-4-methoxybutanoic acid, Homoserine, O-methyl-, or Methoxinine, primarily targets the α1-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and heart rate .

Mode of Action

Methoxine acts as a pure alpha-1 adrenergic receptor agonist . It increases the force of the heart’s pumping action and constricts peripheral blood vessels, leading to an increase in both systolic and diastolic blood pressure .

Pharmacokinetics

It is known that methoxine has alow protein binding .

Result of Action

The primary result of Methoxine’s action is the increase in blood pressure . This makes Methoxine useful in the treatment and management of hypotension, particularly in situations such as spinal anesthesia, hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .

Análisis Bioquímico

Biochemical Properties

Methoxine plays a crucial role in biochemical reactions, particularly in the context of methanol toxicity. It is synthesized by the enzymatic action of O-acetyl homoserine sulfhydrylase, which uses methanol as a substrate at elevated concentrations . This reaction produces methoxine, a toxic homolog of methionine, which can be incorporated into polypeptides during translation . Methoxine interacts with various enzymes and proteins, including chaperones and proteases, which are upregulated in response to methoxine-induced stress . These interactions highlight the compound’s impact on protein synthesis and cellular stress responses.

Cellular Effects

Methoxine has significant effects on various types of cells and cellular processes. It influences cell function by inducing stress responses, particularly in cells exposed to high methanol concentrations . The presence of methoxine in cells leads to the upregulation of genes coding for chaperones and proteases, suggesting that cells must cope with aberrant proteins formed during methoxine exposure . Additionally, methoxine affects cell signaling pathways and gene expression, as evidenced by the increased expression of ribosomal proteins and enzymes related to energy production from methanol . These changes indicate that methoxine has a profound impact on cellular metabolism and stress response mechanisms.

Molecular Mechanism

The molecular mechanism of methoxine involves its incorporation into polypeptides during translation, leading to the production of aberrant proteins . This process is facilitated by the enzyme O-acetyl homoserine sulfhydrylase, which catalyzes the formation of methoxine from methanol . The presence of methoxine in polypeptides disrupts normal protein function, triggering cellular stress responses and upregulation of chaperones and proteases . Additionally, methoxine’s impact on gene expression and enzyme activity further elucidates its role in cellular stress and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methoxine change over time, particularly in response to methanol exposure. Studies have shown that cells adapted to high methanol concentrations exhibit increased biomass production and upregulation of stress response genes . Over time, these cells develop tolerance to methoxine, as evidenced by the isolation of strains capable of stable growth with high methanol concentrations . This adaptation process highlights the dynamic nature of methoxine’s effects on cellular function and stress response mechanisms.

Dosage Effects in Animal Models

The effects of methoxine vary with different dosages in animal models. High doses of methoxine can lead to toxic effects, including the production of aberrant proteins and cellular stress responses

Metabolic Pathways

Methoxine is involved in metabolic pathways related to methionine and homoserine metabolism. The enzyme O-acetyl homoserine sulfhydrylase catalyzes the formation of methoxine from methanol, highlighting its role in methanol detoxification and stress response . Additionally, methoxine’s incorporation into polypeptides suggests its involvement in protein synthesis and metabolic regulation.

Transport and Distribution

Methoxine’s transport and distribution within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are affected by its incorporation into polypeptides and the upregulation of stress response proteins . These interactions highlight the complex nature of methoxine’s transport and distribution within biological systems.

Subcellular Localization

Methoxine’s subcellular localization is primarily within the cytosol, where it is incorporated into polypeptides during translation . The presence of methoxine in the cytosol triggers cellular stress responses and upregulation of chaperones and proteases . Additionally, methoxine’s impact on gene expression and enzyme activity suggests its involvement in various subcellular processes related to stress response and metabolic regulation.

Actividad Biológica

Homoserine, O-methyl- (also known as O-Methyl-L-homoserine) is a derivative of homoserine, an amino acid that plays a crucial role in various biological processes, particularly in the biosynthesis of methionine and other essential metabolites. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry, particularly in the context of amino acid metabolism and protein synthesis.

Metabolic Role

Homoserine, O-methyl- is implicated in several metabolic pathways. It serves as a precursor in the biosynthesis of methionine, an essential amino acid involved in numerous cellular functions, including protein synthesis and methylation reactions. Research indicates that O-methyl-homoserine may influence the activity of enzymes involved in these pathways, thereby affecting cellular metabolism and growth.

Enzymatic Interactions

The biological activity of Homoserine, O-methyl- is closely associated with its interactions with various enzymes. For instance, it acts as a substrate for homoserine O-acetyltransferase (HTA), which catalyzes the formation of O-acetylhomoserine from homoserine. This reaction is critical for methionine biosynthesis in many organisms, including bacteria and fungi .

Table 1: Kinetic Parameters of HTA Enzymes

| Enzyme | Substrate | (s) | (mM) | (s M) |

|---|---|---|---|---|

| Staphylococcus aureus HTA | L-homoserine | 3.3 × 10 | ND | ND |

| Thermotoga maritima HTA | L-homoserine | 1 × 10 | 8 ± 2 | 1.25 × 10 |

Note: ND = Not Determined.

Pharmaceutical Applications

Recent studies have identified small molecule inhibitors targeting homoserine acetyltransferase (HSAT), which is crucial for methionine biosynthesis in pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. These inhibitors demonstrate potential as therapeutic agents against drug-resistant bacterial strains . The inhibition of HSAT leads to reduced bacterial growth, highlighting the relevance of O-methyl-homoserine in drug development.

Stress Responses and Protein Function

The incorporation of Homoserine, O-methyl- into polypeptides can disrupt normal protein function, triggering cellular stress responses. This has been observed in laboratory settings where cells exposed to elevated concentrations of methanol (a substrate for synthesizing methoxine from homoserine) exhibited increased expression of stress response genes and upregulation of chaperones and proteases.

Case Studies

Case Study 1: Inhibition of Bacterial Growth

A study employed CRISPR interference to conditionally repress the metX gene encoding HSAT in M. tuberculosis. The results indicated significant inhibition of bacterial growth when HSAT activity was reduced, demonstrating the potential for targeting homoserine metabolism in antibiotic development .

Case Study 2: Protein Misincorporation

Research involving Pichia pastoris showed that MutS strains were prone to misincorporation of O-methyl-homoserine at methionine residues during recombinant protein production. This misincorporation affected protein hydrophobicity and retention times during chromatographic analysis, suggesting implications for biopharmaceutical production .

Aplicaciones Científicas De Investigación

Chemical Characteristics

Homoserine, O-methyl- (CAS Number: 4385-91-5) has the molecular formula and a molecular weight of approximately 133.146 g/mol. Its structure features a methyl group attached to the hydroxyl group of homoserine, enhancing its solubility and reactivity in biological systems. This modification is crucial for its role as an intermediate in biosynthetic pathways for essential amino acids like methionine and threonine .

Key Applications

1. Peptide Synthesis

- Role : Homoserine, O-methyl- is utilized as a building block in peptide synthesis, particularly in solid-phase peptide synthesis.

- Impact : It allows researchers to create complex and functional peptides, facilitating studies on protein interactions and functions .

2. Drug Development

- Use in Pharmaceuticals : This compound plays a pivotal role in designing peptide-based drugs that target specific biological pathways effectively.

- Research Findings : Studies have identified small molecule inhibitors targeting homoserine acetyl transferase from Mycobacterium tuberculosis, showcasing its potential in developing anti-tubercular agents .

3. Bioconjugation

- Application : It is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules.

- Importance : This capability is essential for creating targeted drug delivery systems, enhancing the efficacy of therapeutic agents .

4. Research in Neuroscience

- Contribution : The compound is used in studies involving neurotransmitter pathways, aiding the understanding of neurological disorders and potential therapeutic interventions .

5. Protein Engineering

- Functionality Enhancement : Homoserine, O-methyl- assists in modifying proteins to improve their stability and functionality, which is vital for applications in biotechnology and synthetic biology .

Case Study 1: Inhibition of Homoserine Acetyl Transferase

Research has demonstrated the identification of small molecule inhibitors targeting homoserine acetyl transferase from M. tuberculosis. The conditional repression of the metX gene led to inhibited growth of M. tuberculosis in vitro, validating new drug targets for combating drug-resistant strains .

Case Study 2: Metabolic Pathway Exploration

Studies indicate that homoserine, O-methyl- may act as a precursor or intermediate in methionine biosynthesis pathways. Understanding its metabolism can provide insights into cellular processes and contribute to developing new drugs or therapies.

Análisis De Reacciones Químicas

Chemical Reactions Involving Homoserine, O-methyl-

Homoserine, O-methyl- participates in several key biochemical reactions:

-

Acetylation Reaction : Homoserine O-acetyltransferase (HTA) catalyzes the formation of O-acetylhomoserine from homoserine through the transfer of an acetyl group from acetyl-CoA. This reaction is crucial for methionine biosynthesis in various organisms, including fungi and bacteria .

-

Sulfhydrylase Activity : The enzyme O-acetyl-L-homoserine sulfhydrylase catalyzes the conversion of O-acetyl-L-homoserine to L-homocysteine using a sulfide ion. This reaction is significant in the methionine biosynthetic pathway .

-

Reaction with Formaldehyde : Homoserine reacts with formaldehyde to form 1,3-oxazinane under neutral conditions. The reaction is more efficient than similar reactions involving other amino acids, indicating unique reactivity patterns for homoserine derivatives .

Enzymatic Interactions

The biological activity of Homoserine, O-methyl- is closely associated with its interactions with various enzymes:

-

Homoserine O-acetyltransferase (HTA) : This enzyme catalyzes the formation of O-acetylhomoserine from homoserine and acetyl-CoA, a critical step in methionine biosynthesis. The kinetic parameters for HTA are summarized in Table 1 below.

Table 1: Kinetic Parameters of HTA Enzymes

| Enzyme | Substrate |

(mM) |

(s

) |

|-------------------------------|-----------------|----------------|-----------------------------|

| Staphylococcus aureus HTA | L-homoserine | 3.3 × 10 | ND |

| Thermotoga maritima HTA | L-homoserine | 1 × 10 | 8 ± 2 |

Note: ND = Not Determined.

Metabolic Pathways

Homoserine, O-methyl- serves as a precursor in several metabolic pathways:

-

Methionine Biosynthesis : It plays a vital role as a substrate for enzymes involved in methionine biosynthesis, impacting cellular metabolism and growth.

-

Stress Responses : The incorporation of Homoserine, O-methyl- into polypeptides can disrupt normal protein function, triggering cellular stress responses. This has been observed in laboratory studies where cells exposed to elevated concentrations of methanol exhibited increased expression of stress response genes.

Propiedades

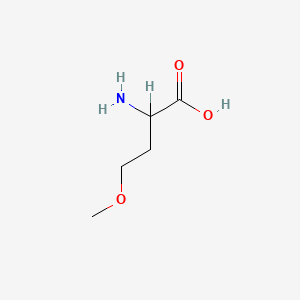

IUPAC Name |

2-amino-4-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHRMMHGGBCRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7757-91-7 (calcium[2:1] salt) | |

| Record name | Methoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40884068 | |

| Record name | Homoserine, O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-91-5 | |

| Record name | O-Methylhomoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoserine, O-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homoserine, O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methoxinine exert its biological effects?

A1: Methoxinine primarily acts as a metabolic antagonist of methionine. [] It competes with methionine for incorporation into proteins during translation, leading to the production of altered proteins with potentially impaired function. [, , , ] This disruption of protein synthesis can affect various cellular processes and contribute to its observed biological effects. []

Q2: Can you elaborate on the impact of methoxinine on influenza virus growth?

A2: Research suggests that methoxinine specifically inhibits a particular phase of influenza virus development within chorioallantoic membrane. [, ] This inhibition occurs after the initiation of infection but before the emergence of infectious viral particles. [] This finding suggests that methoxinine interferes with a biochemical process essential for viral replication. [] Further research indicated that methoxinine acts during a specific stage of viral development termed "Reaction A", which precedes and is necessary for another stage called "Reaction B", ultimately affecting viral multiplication. []

Q3: How does methionine reverse the effects of methoxinine?

A3: Methionine can reverse the inhibitory effects of methoxinine by outcompeting it for binding sites on enzymes and during protein synthesis. [, ] This competition restores normal methionine metabolism and protein synthesis, thereby mitigating the effects of methoxinine. []

Q4: What is the molecular formula and weight of methoxinine?

A4: The molecular formula of methoxinine is C5H11NO3. Its molecular weight is 133.15 g/mol.

Q5: Is there any spectroscopic data available for methoxinine?

A5: While the provided abstracts don't delve into specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) can be employed to elucidate its structural features.

Q6: How do structural modifications of methoxinine influence its biological activity?

A6: Replacing methionine with methoxinine in specific positions within the C-terminal octapeptide of cholecystokinin-pancreozymin significantly impacts its gallbladder-contraction activity. [] For instance, replacing methionine in position 3 with methoxinine resulted in a highly active analogue, while replacement in position 6 drastically reduced activity. [] This highlights the importance of specific structural features for biological activity.

Q7: What are the potential applications of methoxinine?

A7: Methoxinine has been investigated for its potential as a tool in various research areas:

- Investigating Methionine Metabolism: Its ability to antagonize methionine makes it useful for studying methionine-dependent processes in various biological systems. [, ]

- Antiviral Research: The observed inhibitory effects of methoxinine on influenza virus replication warrant further investigation into its potential as an antiviral agent. [, , , ]

- Wool Growth Regulation: The impact of methoxinine on wool fiber characteristics suggests potential applications in regulating wool growth in sheep. []

- Peptide and Protein Studies: Methoxinine can be incorporated into peptides as a stable substitute for oxidation-sensitive methionine, facilitating research on peptide structure and function. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.